2,6-Dimethyl-3-(phenylmethoxy)-aniline
Overview
Description
2,6-Dimethyl-3-(phenylmethoxy)-aniline is an organic compound with a complex structure that includes both aromatic and aliphatic components
Mechanism of Action
Target of Action
It’s known that benzylic compounds often participate in reactions involving free radicals . The benzylic hydrogens of alkyl substituents on a benzene ring are activated toward free radical attack . Furthermore, SN1, SN2, and E1 reactions of benzylic halides show enhanced reactivity, due to the adjacent aromatic ring .
Mode of Action
Based on the general behavior of benzylic compounds, it can be inferred that this compound might interact with its targets through free radical mechanisms . The compound could potentially undergo oxidation and reduction reactions at the benzylic position .
Biochemical Pathways
Benzylic compounds are known to participate in various biochemical reactions, including oxidation and reduction . These reactions could potentially affect various biochemical pathways.
Result of Action
It’s known that reactions involving benzylic compounds can lead to various molecular transformations, such as the formation of new carbon-carbon bonds .
Action Environment
It’s known that the reactivity of benzylic compounds can be influenced by various factors, including temperature, solvent, and the presence of catalysts .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2,6-Dimethyl-3-(phenylmethoxy)-aniline typically involves the reaction of 2,6-dimethylaniline with benzyl chloride in the presence of a base such as sodium hydroxide. The reaction is carried out under reflux conditions to facilitate the formation of the desired product. The reaction can be represented as follows:
2,6-Dimethylaniline+Benzyl chloride→this compound
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the yield and purity of the product. Additionally, the use of catalysts and advanced purification techniques can further improve the efficiency of the industrial production process.
Chemical Reactions Analysis
Types of Reactions
2,6-Dimethyl-3-(phenylmethoxy)-aniline can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding quinones or other oxidized derivatives.
Reduction: Reduction reactions can convert the compound into its corresponding amine or other reduced forms.
Substitution: The aromatic ring can undergo electrophilic substitution reactions, such as nitration, sulfonation, and halogenation.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate, chromium trioxide, and hydrogen peroxide.
Reduction: Reducing agents such as lithium aluminum hydride, sodium borohydride, and catalytic hydrogenation are commonly used.
Substitution: Electrophilic substitution reactions typically require reagents like nitric acid, sulfuric acid, and halogens, often in the presence of a catalyst.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield quinones, while reduction can produce amines. Substitution reactions can introduce various functional groups onto the aromatic ring.
Scientific Research Applications
2,6-Dimethyl-3-(phenylmethoxy)-aniline has several applications in scientific research:
Chemistry: It is used as an intermediate in the synthesis of more complex organic compounds and as a reagent in various chemical reactions.
Biology: The compound can be used in the study of enzyme interactions and as a probe in biochemical assays.
Industry: It is used in the production of dyes, pigments, and other industrial chemicals.
Comparison with Similar Compounds
Similar Compounds
- 2,6-Dimethyl-3,5-dimethoxycarbonyl-4-(phenylmethoxy)-aniline
- 2,6-Dimethyl-3,5-dimethoxycarbonyl-4-(o-methoxyphenyl)-aniline
Uniqueness
2,6-Dimethyl-3-(phenylmethoxy)-aniline is unique due to its specific structural features, which confer distinct chemical properties and reactivity. Compared to similar compounds, it may exhibit different reactivity patterns, making it suitable for specific applications in research and industry.
Properties
IUPAC Name |
2,6-dimethyl-3-phenylmethoxyaniline | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H17NO/c1-11-8-9-14(12(2)15(11)16)17-10-13-6-4-3-5-7-13/h3-9H,10,16H2,1-2H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
KMXQUVMDZUGZIA-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C(=C(C=C1)OCC2=CC=CC=C2)C)N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H17NO | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
227.30 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Synthesis routes and methods
Procedure details
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